Phenylacetone oxime

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 14435. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Hydroxylamines - Oximes - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

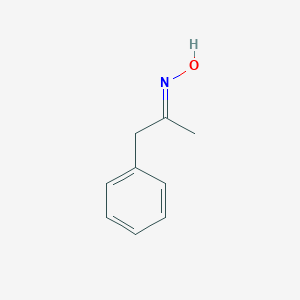

Structure

3D Structure

Properties

IUPAC Name |

(NE)-N-(1-phenylpropan-2-ylidene)hydroxylamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO/c1-8(10-11)7-9-5-3-2-4-6-9/h2-6,11H,7H2,1H3/b10-8+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUYFJUMCPAMOKN-CSKARUKUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=NO)CC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=N\O)/CC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

149.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13213-36-0 | |

| Record name | Phenylacetone oxime | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013213360 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenylacetone oxime | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=14435 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Foundational & Exploratory

What is the chemical structure of phenylacetone oxime

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of phenylacetone (B166967) oxime, detailing its chemical structure, physicochemical properties, synthesis, and analytical methods. Phenylacetone oxime is a significant chemical intermediate, and this document aims to serve as a technical resource for professionals in relevant scientific fields.

Chemical Identity and Structure

This compound, with the IUPAC name (NE)-N-(1-phenylpropan-2-ylidene)hydroxylamine, is the oxime derivative of phenylacetone.[1][2] It is formed through the reaction of phenylacetone (also known as 1-phenyl-2-propanone or P2P) with hydroxylamine (B1172632).[1] This compound is a stable organic molecule with a neutral pH.[3]

The fundamental structure consists of a phenyl group attached to a propanone backbone, where the ketone functional group has been converted to an oxime (-C=N-OH).[1] This structure, particularly the nitrogen and oxygen donor atoms in the oxime group, allows it to act as a ligand in coordination chemistry.[1]

Below is a two-dimensional representation of the chemical structure of this compound, generated using the DOT language.

Physicochemical Properties

A summary of the key quantitative data for this compound is presented in the table below. These properties are essential for its handling, purification, and application in chemical synthesis.

| Property | Value | Reference(s) |

| Molecular Formula | C₉H₁₁NO | [1][2] |

| Molecular Weight | 149.19 g/mol | [1][2][4] |

| Melting Point | 63 - 68 °C | [1][3] |

| Boiling Point | 285.7 °C at 760 mmHg | [5] |

| Density | 0.99 g/cm³ | [5] |

| Flash Point | 169.2 °C | [5] |

| Vapor Pressure | 0.00129 mmHg at 25°C | [5] |

| LogP | 2.07920 | [5] |

| Topological Polar Surface Area | 32.6 Ų | [2] |

| CAS Number | 13213-36-0 | [1][2][4] |

Spectroscopic Data

Spectroscopic methods are critical for the structural confirmation of this compound.

-

Infrared (IR) Spectroscopy : this compound displays characteristic absorption bands for key functional groups. These include a band for the O-H stretch around 3600 cm⁻¹, a C=N stretching band at approximately 1665 cm⁻¹, and an N-O stretching frequency near 945 cm⁻¹.[1]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are powerful tools for elucidating the molecule's precise structure. ¹H NMR would show unique signals for the methyl, methylene, and aromatic protons, with chemical shifts and splitting patterns confirming their connectivity. ¹³C NMR provides complementary data, identifying each unique carbon atom, including the C=N carbon of the oxime group.[4]

-

Mass Spectrometry (MS) : Mass spectrometry is used to determine the molecular weight and to study the fragmentation patterns of the molecule, which serves as a structural fingerprint.[4] The exact mass of this compound is 149.084063974 Da.[2]

Experimental Protocols

a. Synthesis of this compound via Oximation

The most prevalent method for synthesizing this compound is the direct condensation of phenyl-2-propanone (P2P) with a hydroxylamine salt, typically hydroxylamine hydrochloride.[4]

-

Objective : To synthesize this compound from phenyl-2-propanone.

-

Materials :

-

Phenyl-2-propanone (P2P)

-

Hydroxylamine hydrochloride (NH₂OH·HCl)

-

Base (e.g., Sodium acetate, Sodium hydroxide)

-

Solvent (e.g., Ethanol (B145695), Water)

-

-

Procedure :

-

Dissolve hydroxylamine hydrochloride in a suitable solvent, often a mixture of ethanol and water.

-

Add a base to neutralize the hydrochloride and liberate the free hydroxylamine.

-

Slowly add phenyl-2-propanone to the hydroxylamine solution with stirring. A stoichiometric ratio of approximately 1:1.2 (P2P to hydroxylamine hydrochloride) is often effective.[4]

-

The reaction mixture is typically stirred at room temperature or with gentle heating to drive the condensation reaction to completion. Reaction progress can be monitored by techniques such as thin-layer chromatography (TLC).

-

Upon completion, the product may precipitate out of the solution or can be isolated by extraction with an organic solvent.

-

-

Work-up and Purification :

-

The crude product is isolated via filtration if it precipitates or by solvent evaporation after extraction.

-

Purification is commonly achieved by recrystallization from an ethanol/water mixture or by vacuum distillation (boiling point 154–156°C at 30 mmHg).[4]

-

-

Note on Isomerism : The synthesis often results in a mixture of E and Z isomers. The ratio of these isomers can be influenced by reaction conditions such as pH and temperature.[4]

b. Analytical Workflow for Identification

Modern analytical chemistry provides several robust methods for the identification and quantification of this compound.

Applications and Significance

This compound is a versatile chemical intermediate with significance in several areas:

-

Synthetic Organic Chemistry : It serves as a precursor in various chemical transformations. For example, it can undergo a Beckmann rearrangement to form N-phenylacetamide or be reduced using agents like sodium borohydride (B1222165) or catalytic hydrogenation to yield 1-phenyl-2-propanamine (amphetamine).[4]

-

Pharmaceutical Research : As an intermediate in the synthesis of amphetamine and related compounds, it is of considerable interest in medicinal chemistry and drug discovery.[3][4]

-

Metabolic Studies : this compound has been identified as an intermediate in the metabolic deamination of amphetamine in biological systems, making it relevant for toxicology and pharmacology studies.[6]

References

- 1. Buy this compound | 13213-36-0 [smolecule.com]

- 2. This compound | C9H11NO | CID 83237 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. biosynth.com [biosynth.com]

- 4. This compound | 13213-36-0 | Benchchem [benchchem.com]

- 5. This compound|lookchem [lookchem.com]

- 6. This compound--an intermediate in amphetamine deamination - PubMed [pubmed.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Physical and Chemical Properties of Phenylacetone (B166967) Oxime

Phenylacetone oxime, with the chemical formula C9H11NO, is an organic compound of significant interest in various chemical and biological fields.[1] It is the oxime derivative of phenylacetone (also known as 1-phenyl-2-propanone), formed through the reaction of phenylacetone with hydroxylamine (B1172632).[1] This compound serves as a crucial intermediate in organic synthesis and is also recognized as a metabolite in certain biological pathways.[1][2] Historically, it was used as a derivative to identify phenylacetone due to its characteristic melting point.[1] This guide provides a comprehensive overview of its physical and chemical properties, experimental protocols, and key reactions.

General and Physicochemical Properties

This compound is a stable compound with a neutral pH.[3][4] Its structure, featuring a phenyl ring attached to a carbon chain with an oxime functional group, contributes to its distinct reactivity.[1] The presence of the phenethyl group leads to enhanced thermal stability and modified solubility due to van der Waals interactions and potential π-π stacking.[1]

Table 1: General Information for this compound

| Identifier | Value |

| CAS Number | 13213-36-0[1][3][5] |

| IUPAC Name | (NE)-N-(1-phenylpropan-2-ylidene)hydroxylamine[1] |

| Synonyms | 1-phenylpropan-2-one oxime, Phenylacetone ketoxime[1] |

| Molecular Formula | C9H11NO[1][3][4] |

| Molecular Weight | 149.19 g/mol [1][3][4] |

Table 2: Physical Properties of this compound

| Property | Value |

| Appearance | Powder[4] |

| Melting Point | 63 °C[1] or 68 °C[3] |

| Boiling Point | 285.7 °C at 760 mmHg[6] |

| Flash Point | 169.2 °C[6] |

| Density | 0.99 g/cm³[6] |

| Vapor Pressure | 0.00129 mmHg at 25°C[6] |

Table 3: Computed Properties of this compound

| Property | Value |

| XLogP3 | 1.7[1][6][7] |

| Hydrogen Bond Donor Count | 1[6][7] |

| Hydrogen Bond Acceptor Count | 2[6][7] |

| Rotatable Bond Count | 2[6][7] |

| Exact Mass | 149.084063974[6][7] |

| Topological Polar Surface Area | 32.6 Ų[7] |

Spectroscopic Data

Spectroscopic methods are essential for the structural confirmation of this compound.

Table 4: Infrared (IR) Spectroscopy Data for this compound

| Functional Group | Wavenumber (cm⁻¹) |

| O-H stretching | 3600[1] |

| C=N stretching | 1665[1] |

| N-O stretching | 945[1] |

Chemical Reactions and Synthesis

This compound's reactivity is centered around its oxime functional group, making it a versatile intermediate for various chemical transformations.

Caption: General synthesis of this compound from phenylacetone.

One of the most notable reactions is the Beckmann Rearrangement , an acid-catalyzed conversion of the oxime into an amide.[2][5] Treating this compound with reagents like polyphosphoric acid results in the formation of N-phenylacetamide (acetanilide).[2][5]

The oxime group can also be readily reduced to a primary amine, yielding 1-phenyl-2-propanamine (amphetamine), using reducing agents such as sodium borohydride (B1222165) or through catalytic hydrogenation.[2][5] Furthermore, this compound can undergo oxidation to produce nitriles or nitroso compounds, depending on the oxidizing agent used.[2][5]

Caption: Key chemical transformations of this compound.

Experimental Protocols

Synthesis of this compound (Direct Oximation)

The most common laboratory-scale synthesis involves the direct condensation of phenylacetone with hydroxylamine hydrochloride.[1][5]

-

Reactants: Phenylacetone, hydroxylamine hydrochloride, and a base (e.g., sodium acetate).

-

Solvent: A mixture of ethanol (B145695) and water is often used to dissolve the organic ketone and the inorganic hydroxylamine salt.[5]

-

Procedure:

-

Purification: The product can be purified by vacuum distillation (boiling point 154–156°C at 30 mmHg) or recrystallization from an ethanol/water mixture.[5]

Analytical Methodologies

A variety of analytical techniques are employed for the identification, quantification, and purity assessment of this compound.

-

Gas Chromatography-Mass Spectrometry (GC-MS): A powerful tool for analyzing volatile compounds like this compound. It is used to monitor reaction progress and identify impurities.[1][5]

-

High-Performance Liquid Chromatography (HPLC): HPLC with a C18 column and photodiode array detection is effective for separation and quantification.[1][5]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are crucial for the precise structural elucidation of the molecule, providing detailed information about the chemical environment of the hydrogen and carbon atoms.[1][5]

-

Infrared (IR) Spectroscopy: Used to identify the characteristic functional groups present in the molecule.[1][5]

Caption: Workflow for the analytical characterization of this compound.

Biological Significance

This compound is recognized for its role as an intermediate in the oxidative deamination of amphetamine in biological systems, a process that occurs in the liver.[1] This metabolic pathway is crucial for understanding the pharmacokinetics of amphetamine.[1] Its stability and neutral characteristics also make it a candidate for further functionalization in the development of new therapeutic agents.[1]

References

- 1. Buy this compound | 13213-36-0 [smolecule.com]

- 2. This compound | 13213-36-0 | Benchchem [benchchem.com]

- 3. This compound | 13213-36-0 | FP66449 | Biosynth [biosynth.com]

- 4. This compound | CymitQuimica [cymitquimica.com]

- 5. This compound | 13213-36-0 | Benchchem [benchchem.com]

- 6. This compound|lookchem [lookchem.com]

- 7. This compound | C9H11NO | CID 83237 - PubChem [pubchem.ncbi.nlm.nih.gov]

In-Depth Technical Guide to Phenylacetone Oxime (CAS 13213-36-0)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the characterization data for Phenylacetone (B166967) oxime (CAS 13213-36-0), a significant intermediate in organic synthesis and a key metabolite in pharmacology. This document details its physicochemical properties, spectroscopic data, and relevant biological pathways, supported by experimental methodologies.

Core Compound Data

Phenylacetone oxime, systematically named N-(1-phenylpropan-2-ylidene)hydroxylamine, is an organic compound with the chemical formula C₉H₁₁NO. It is recognized for its role as a precursor in the synthesis of various pharmaceuticals and agrochemicals and as a metabolite of amphetamine. The compound exists as a solid at room temperature and is characterized by the presence of a phenyl group and an oxime functional group.[1]

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below, providing a quantitative snapshot of its characteristics.

| Property | Value | Reference(s) |

| Molecular Formula | C₉H₁₁NO | |

| Molecular Weight | 149.19 g/mol | [1] |

| Melting Point | 63 °C | [1] |

| Boiling Point | 285.7 °C at 760 mmHg | [1] |

| Density | 0.99 g/cm³ | [1] |

| Flash Point | 169.2 °C | [1] |

| Refractive Index | 1.514 | [1] |

| XLogP3 | 1.7 | [2] |

| Appearance | Colorless to pale yellow solid or powder | |

| Solubility | Moderately soluble in organic solvents, less soluble in water. | [3] |

Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and confirmation of this compound.

| Spectroscopic Data | Observed Characteristics | Reference(s) |

| ¹H NMR (CDCl₃, 300 MHz) | Aromatic protons (phenyl group): δ 7.2-7.6 ppm | [1] |

| Infrared (IR) Spectroscopy | O-H stretching: 3600 cm⁻¹C=N stretching: 1665 cm⁻¹N-O stretching: 945 cm⁻¹ | [1] |

Experimental Protocols

Detailed methodologies are essential for the accurate characterization and synthesis of this compound.

Synthesis of this compound

The most common laboratory synthesis involves the condensation of phenylacetone with hydroxylamine (B1172632).[4]

Materials:

-

Phenylacetone (P2P)

-

Hydroxylamine hydrochloride

-

Sodium acetate

-

Water

Procedure:

-

Dissolve phenylacetone in ethanol in a round-bottom flask.

-

In a separate beaker, prepare an aqueous solution of hydroxylamine hydrochloride and sodium acetate.

-

Add the hydroxylamine solution to the phenylacetone solution.

-

Heat the mixture under reflux for 1-2 hours.

-

Allow the reaction mixture to cool to room temperature, then cool further in an ice bath to precipitate the product.

-

Collect the solid product by vacuum filtration.

-

Wash the crude product with cold water.

-

Recrystallize the product from an ethanol/water mixture to obtain pure this compound.[1]

A visual representation of the synthesis workflow is provided below.

Caption: Synthesis workflow for this compound.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.5-0.7 mL of deuterated chloroform (B151607) (CDCl₃).

-

Instrument: A 300 MHz or higher NMR spectrometer.

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra at room temperature.

-

Data Analysis: Process the spectra to identify chemical shifts (δ) and coupling constants (J) for structural assignment.

Infrared (IR) Spectroscopy:

-

Sample Preparation: Prepare a KBr (potassium bromide) pellet by mixing a small amount of this compound with dry KBr powder and pressing it into a transparent disk.[5] Alternatively, a Nujol mull can be prepared.

-

Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

-

Data Analysis: Identify characteristic absorption bands corresponding to the functional groups present in the molecule.

Gas Chromatography-Mass Spectrometry (GC-MS):

-

Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent like dichloromethane (B109758) or methanol.

-

GC Conditions:

-

Column: A non-polar capillary column (e.g., DB-5ms).

-

Injector Temperature: 250 °C.

-

Oven Program: Start at a lower temperature (e.g., 80 °C), then ramp up to a higher temperature (e.g., 280 °C) to ensure separation.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan a mass range of m/z 40-400.

-

-

Data Analysis: Analyze the resulting chromatogram and mass spectra to determine the retention time and fragmentation pattern of the compound.

Biological Context: Metabolic Pathway

This compound is a known intermediate in the metabolic deamination of amphetamine in the liver.[1][6] This metabolic process is a key aspect of the pharmacology and toxicology of amphetamines.

The metabolic conversion of amphetamine involves its N-oxidation to N-hydroxyamphetamine, which is then further oxidized to this compound.[7] The oxime can then be hydrolyzed to phenylacetone. This pathway is crucial for the detoxification and elimination of amphetamine from the body.

Caption: Metabolic conversion of amphetamine.

Conclusion

This technical guide has provided a detailed characterization of this compound (CAS 13213-36-0), encompassing its physicochemical properties, spectroscopic data, and a key biological pathway. The experimental protocols outlined offer a foundation for researchers working with this compound. The presented data, organized for clarity and comparison, serves as a valuable resource for professionals in chemical research and drug development.

References

- 1. Buy this compound | 13213-36-0 [smolecule.com]

- 2. spectrabase.com [spectrabase.com]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. This compound | 13213-36-0 | Benchchem [benchchem.com]

- 5. drawellanalytical.com [drawellanalytical.com]

- 6. This compound--an intermediate in amphetamine deamination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Conversion of N-hydroxyamphetamine to this compound by rat liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

Phenylacetone Oxime: A Comprehensive Technical Review

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of phenylacetone (B166967) oxime, a significant chemical intermediate. This document covers its fundamental chemical properties, detailed synthesis protocols, analytical methodologies, and its role in metabolic pathways.

Core Chemical Data

Phenylacetone oxime, with the IUPAC name (NE)-N-(1-phenylpropan-2-ylidene)hydroxylamine, is a derivative of phenylacetone.[1][2][3] It is a crucial molecule in various chemical syntheses and is also recognized as a metabolite in biochemical pathways.[4][5]

| Property | Value | Source |

| Molecular Formula | C₉H₁₁NO | [1][2][3] |

| Molecular Weight | 149.19 g/mol | [1][2][3] |

| CAS Number | 13213-36-0 | [1][2][3] |

| Melting Point | 63 °C | [6] |

Synthesis of this compound

The primary method for synthesizing this compound is the condensation reaction of phenyl-2-propanone with hydroxylamine (B1172632) or its salts, such as hydroxylamine hydrochloride.[6][7] The optimization of this process is critical to maximize both yield and purity.

Experimental Protocol: Oximation of Phenyl-2-Propanone

This protocol details a common laboratory-scale synthesis of this compound.

Materials:

-

Phenyl-2-propanone

-

Hydroxylamine hydrochloride

-

Sodium acetate (B1210297)

-

Water

-

Ethyl acetate

-

1 M HCl

-

Brine

-

Anhydrous MgSO₄

Procedure:

-

In a round-bottomed flask, dissolve phenyl-2-propanone (1 equivalent) in methanol.

-

Add a solution of hydroxylamine hydrochloride (1.5 equivalents) and sodium acetate (2.3 equivalents) in water. A stoichiometric ratio of approximately 1:1.2 of phenyl-2-propanone to hydroxylamine hydrochloride is often effective.[7][8]

-

The reaction mixture is typically stirred at room temperature or gently heated (e.g., 80 °C) for a period ranging from a few hours to overnight, until the reaction is complete as monitored by thin-layer chromatography (TLC).[9]

-

After completion, the methanol is removed under reduced pressure.

-

Water is added to the residue, and the aqueous phase is extracted three times with ethyl acetate.[9]

-

The combined organic extracts are washed sequentially with 1 M HCl, water, and brine.[10]

-

The organic layer is then dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated under reduced pressure to yield the crude this compound.[10]

-

Purification can be achieved by recrystallization from a suitable solvent such as ethanol (B145695) or ether, yielding the final product.[6]

| Parameter | Condition | Expected Yield |

| Reactant Ratio (P2P:NH₂OH·HCl) | ~ 1:1.2 - 1:1.5 | >85% |

| Solvent | Methanol/Water or Ethanol/Water | - |

| Temperature | Room Temperature to 80 °C | - |

| Purification | Recrystallization (Ethanol/Ether) | - |

Analytical Characterization

The analysis of phenylacetone and its derivatives is crucial in forensic science and pharmaceutical development. Gas Chromatography-Mass Spectrometry (GC-MS) is a primary technique for its identification and quantification.

GC-MS Analysis Protocol

Due to the thermal lability of some precursors of phenylacetone, a derivatization step is often employed to prevent decomposition in the GC injector port.[1]

Sample Preparation (with Derivatization):

-

The sample containing this compound is dissolved in a suitable solvent (e.g., methanol).

-

A methoxime derivatizing agent is added to the solution. This step prevents the thermal degradation of related precursors back to phenylacetone during analysis.[1][11]

-

The mixture is heated to ensure complete derivatization.

-

The derivatized sample is then injected into the GC-MS system.

GC-MS Parameters (Typical):

-

Column: HP-5ms or equivalent capillary column (30 m x 0.25 mm i.d., 0.25 µm film thickness).[12]

-

Carrier Gas: Helium.[12]

-

Injector Temperature: 250 °C.[12]

-

Oven Temperature Program: A suitable temperature gradient is used to separate the analytes.

-

Mass Spectrometer: Operated in electron impact (EI) mode.

Metabolic Pathways Involving this compound

This compound is a known intermediate in the metabolism of amphetamine.[5][13][14] The metabolic conversion involves several enzymatic steps primarily occurring in the liver.

The metabolic pathway begins with the N-oxidation of N-hydroxyamphetamine, which is NADPH and oxygen-dependent, to yield this compound.[4] This reaction is catalyzed by liver microsomes but does not appear to be mediated by cytochrome P-450.[4] Subsequently, this compound is an intermediate in the oxidative deamination of amphetamine.[13][14] Phenylacetone itself is a metabolite of amphetamine and methamphetamine, formed via oxidative deamination mediated by the flavin-containing monooxygenase 3 (FMO3).[2] Phenylacetone is then further metabolized to benzoic acid and subsequently hippuric acid before excretion.[2]

Caption: Metabolic pathway of amphetamine to this compound.

Experimental Workflow for Metabolite Analysis

The following diagram outlines a typical workflow for the analysis of metabolites like this compound from biological samples.

Caption: Experimental workflow for metabolite analysis.

References

- 1. benchchem.com [benchchem.com]

- 2. Phenylacetone - Wikipedia [en.wikipedia.org]

- 3. This compound | C9H11NO | CID 83237 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Conversion of N-hydroxyamphetamine to this compound by rat liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound--an intermediate in amphetamine deamination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Buy this compound | 13213-36-0 [smolecule.com]

- 7. This compound | 13213-36-0 | Benchchem [benchchem.com]

- 8. This compound | 13213-36-0 | Benchchem [benchchem.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. Analysis of potential phenylacetone precursors (ethyl 3-oxo-2-phenylbutyrate, methyl 3-oxo-4-phenylbutyrate, and ethyl 3-oxo-4-phenylbutyrate) by gas chromatography/mass spectrometry and their conversion to phenylacetone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Analysis, identification and confirmation of synthetic opioids using chloroformate chemistry: Retrospective detection of fentanyl and acetylfentanyl in urine and plasma samples by EI-GC-MS and HR-LC-MS - PMC [pmc.ncbi.nlm.nih.gov]

- 13. This compound--an intermediate in the oxidative deamination of amphetamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. This compound—An intermediate in the oxidative deamination of amphetamine | Scilit [scilit.com]

E/Z Isomerism in Phenylacetone Oxime Synthesis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The synthesis of phenylacetone (B166967) oxime, a key intermediate in various chemical processes, invariably leads to the formation of E and Z geometric isomers. The stereochemical outcome of this synthesis is of paramount importance as the individual isomers can exhibit different reactivity and pharmacological profiles. This technical guide provides a comprehensive overview of the factors governing E/Z isomerism in the synthesis of phenylacetone oxime, detailed experimental protocols for its preparation and isomer separation, and spectroscopic data for isomer characterization. A particular focus is placed on the influence of reaction conditions such as pH, temperature, and solvent on the isomeric ratio, offering a data-driven approach to stereoselective synthesis.

Introduction

This compound (1-phenyl-2-propanone oxime) is a crucial synthetic intermediate, notably in the production of amphetamine and related compounds. The presence of a carbon-nitrogen double bond in the oxime functional group gives rise to geometric isomerism, resulting in the formation of E and Z isomers. The spatial arrangement of the hydroxyl group relative to the substituents on the carbon atom of the C=N bond defines these isomers and significantly influences their physical and chemical properties. Consequently, controlling the E/Z isomer ratio during synthesis is a critical aspect for ensuring the desired reactivity and purity of the final product.

This guide delves into the core principles of E/Z isomerism in the context of this compound synthesis. It aims to equip researchers, scientists, and drug development professionals with the necessary knowledge to control and manipulate the stereochemical outcome of this important reaction.

Factors Influencing E/Z Isomerism

The formation of E and Z isomers during the oximation of phenylacetone is a kinetically and thermodynamically controlled process. Several factors can influence the ratio of the resulting isomers.

pH

The pH of the reaction medium plays a critical role in determining the E/Z isomer ratio. Generally, the synthesis is carried out by reacting phenylacetone with hydroxylamine (B1172632) hydrochloride. The liberation of HCl necessitates the use of a base to drive the reaction to completion.

-

Acidic Conditions: In acidic media, the interconversion between the E and Z isomers is catalyzed. This often leads to an equilibrium mixture favoring the thermodynamically more stable isomer. For many aryl alkyl ketoximes, the E isomer is thermodynamically favored due to reduced steric hindrance.

-

Basic Conditions: Under basic conditions, the initial formation of the oxime is rapid. The isomer ratio obtained may reflect the kinetic product distribution. For instance, in the synthesis of the closely related acetophenone (B1666503) oxime, a study reported the formation of E and Z isomers in an 8:1 ratio under basic conditions, with the E isomer being the major product.[1][2][3][4] This suggests a kinetic preference for the E isomer.

Temperature

Temperature influences both the rate of reaction and the position of the equilibrium between the E and Z isomers. Higher temperatures can provide the necessary activation energy to overcome the rotational barrier of the C=N bond, facilitating the conversion of the kinetically favored product to the thermodynamically more stable one.[5]

Solvent

Quantitative Data on Isomer Ratios

While specific data for this compound is scarce, data from the analogous acetophenone oxime provides valuable insights into the expected stereochemical outcomes.

| Reaction Condition | Compound | E/Z Ratio | Reference |

| Basic (KOH) | Acetophenone Oxime | 8:1 | [1][2][3][4] |

Note: This data is for acetophenone oxime and serves as an illustrative example due to the structural similarity to this compound.

Experimental Protocols

Synthesis of this compound

This protocol describes a general method for the synthesis of this compound from phenylacetone and hydroxylamine hydrochloride under basic conditions.

Materials:

-

Phenylacetone

-

Hydroxylamine hydrochloride (NH₂OH·HCl)

-

Potassium hydroxide (B78521) (KOH) or Sodium hydroxide (NaOH)

-

Water

-

Diethyl ether or Dichloromethane (B109758)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve hydroxylamine hydrochloride in a minimal amount of water.

-

To this solution, add a solution of potassium hydroxide (or sodium hydroxide) in ethanol. The amount of base should be sufficient to neutralize the HCl and provide a basic reaction medium.

-

Add phenylacetone to the reaction mixture.

-

Reflux the mixture for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.

-

Add water to the residue and extract the product with an organic solvent like diethyl ether or dichloromethane (3 x 50 mL).

-

Combine the organic extracts and wash them with water and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter off the drying agent and evaporate the solvent under reduced pressure to obtain the crude this compound as a mixture of E and Z isomers.

-

The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography.[7]

Acid-Catalyzed Isomerization to Enrich the E Isomer

This protocol describes a general procedure for the isomerization of a mixture of E and Z aryl alkyl ketoximes to enrich the more stable E isomer using an anhydrous acid.[8]

Materials:

-

Mixture of E and Z isomers of this compound

-

Anhydrous diethyl ether

-

Anhydrous hydrogen chloride (gas or a solution in a suitable solvent)

-

10% Sodium carbonate (Na₂CO₃) solution

Procedure:

-

Dissolve the mixture of E and Z isomers of this compound in anhydrous diethyl ether in a flask equipped with a gas inlet tube and a magnetic stirrer.

-

Bubble anhydrous hydrogen chloride gas through the solution, or add a solution of anhydrous HCl, until the solution is saturated. This will cause the hydrochloride salt of the E isomer to precipitate.

-

The Z isomer in solution will slowly isomerize to the more stable E isomer, which will then also precipitate as its hydrochloride salt.

-

Stir the mixture at room temperature for a few hours to allow for complete precipitation.

-

Filter the precipitate and wash it with anhydrous diethyl ether.

-

To isolate the free oxime, suspend the precipitate in a 10% sodium carbonate solution and stir until the solid dissolves.

-

Extract the aqueous solution with diethyl ether (3 x 50 mL).

-

Combine the organic extracts, wash with water and brine, and dry over anhydrous magnesium sulfate.

-

Evaporate the solvent to yield this compound highly enriched in the E isomer.

Separation of E/Z Isomers by Column Chromatography

Materials:

-

Crude mixture of E and Z this compound

-

Silica (B1680970) gel (for column chromatography)

-

Ethyl acetate (B1210297)

Procedure:

-

Prepare a slurry of silica gel in hexane and pack it into a chromatography column.

-

Dissolve the crude oxime mixture in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).

-

Load the sample onto the top of the silica gel column.

-

Elute the column with a solvent system of increasing polarity, starting with a low percentage of ethyl acetate in hexane (e.g., 5% ethyl acetate/hexane). The polarity can be gradually increased to facilitate the separation.

-

Collect fractions and monitor them by TLC to identify the fractions containing the pure E and Z isomers.

-

Combine the fractions containing each pure isomer and evaporate the solvent to obtain the isolated isomers.[9]

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the differentiation and quantification of E and Z isomers of oximes. The chemical shifts of the protons and carbons in the vicinity of the C=N bond are sensitive to the stereochemistry.

| Nucleus | E-Isomer (Predicted) | Z-Isomer (Predicted) |

| ¹H NMR | ||

| -OH | ~10-12 ppm | ~10-12 ppm |

| -CH₃ | Further downfield | Further upfield |

| -CH₂-Ph | Further upfield | Further downfield |

| ¹³C NMR | ||

| C=N | Further downfield | Further upfield |

| -CH₃ | Further downfield | Further upfield |

| -CH₂-Ph | Further upfield | Further downfield |

Note: The exact chemical shifts can vary depending on the solvent and concentration. The table indicates general trends observed for aryl alkyl ketoximes.

Signaling Pathways and Workflows

Reaction Mechanism of Oxime Formation

The formation of an oxime from a ketone and hydroxylamine proceeds via a nucleophilic addition-elimination mechanism.

Caption: Mechanism of this compound Synthesis.

Experimental Workflow for Synthesis and Isomer Separation

The following diagram illustrates a typical workflow from the synthesis of this compound to the isolation of its pure E and Z isomers.

Caption: Workflow for this compound Isomer Separation.

Conclusion

The stereoselective synthesis of this compound is a multifaceted challenge that requires careful control of reaction parameters. This guide has outlined the critical roles of pH, temperature, and solvent in directing the E/Z isomer ratio. While specific quantitative data for this compound remains an area for further investigation, the principles and experimental protocols detailed herein provide a solid foundation for researchers to achieve a desired stereochemical outcome. The ability to synthesize and isolate pure E and Z isomers of this compound is essential for advancing research and development in fields where this compound serves as a vital building block.

References

- 1. journals.misuratau.edu.ly [journals.misuratau.edu.ly]

- 2. africacommons.net [africacommons.net]

- 3. arpgweb.com [arpgweb.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. This compound | 13213-36-0 | Benchchem [benchchem.com]

- 8. EP0009865A1 - Process for the stereoselective synthesis of the E isomer of aryl alkyl oximes - Google Patents [patents.google.com]

- 9. benchchem.com [benchchem.com]

A Technical Guide to the Spectroscopic Analysis of Phenylacetone Oxime

Audience: Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical overview of the spectroscopic techniques used for the structural elucidation and characterization of phenylacetone (B166967) oxime (IUPAC name: (NE)-N-(1-phenylpropan-2-ylidene)hydroxylamine). Phenylacetone oxime (C₉H₁₁NO) is the oxime derivative of phenylacetone and serves as a significant intermediate in various chemical syntheses.[1][2] Accurate characterization using Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) is critical for confirming its identity, purity, and isomeric form.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a primary tool for determining the detailed molecular structure of this compound. Both ¹H and ¹³C NMR provide information on the chemical environment of hydrogen and carbon atoms, respectively, allowing for unambiguous structural assignment and differentiation between its E and Z isomers.[2]

¹H NMR Spectral Data

The proton NMR spectrum of this compound displays characteristic signals for the methyl, methylene, aromatic, and oxime hydroxyl protons. The chemical shift of the hydroxyl proton is particularly sensitive to the isomeric configuration and the solvent used.[1] In a dimethyl sulfoxide (B87167) (DMSO) solution, the E-isomer's hydroxyl proton typically appears at a slightly higher chemical shift than that of the Z-isomer due to differences in steric interactions.[1]

Table 1: ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Chemical Shift (δ) ppm (Typical) | Multiplicity | Integration |

| Methyl (CH₃) | 1.8 - 2.0 | Singlet (s) | 3H |

| Methylene (CH₂) | 3.5 - 3.7 | Singlet (s) | 2H |

| Aromatic (C₆H₅) | 7.1 - 7.4 | Multiplet (m) | 5H |

| Oxime Hydroxyl (N-OH) | 13.2 - 13.4 | Singlet (s), broad | 1H |

Note: Chemical shifts are approximate and can vary based on solvent and concentration. The hydroxyl proton signal for the E-isomer is typically observed around 13.36 ppm and the Z-isomer around 13.26 ppm in DMSO.[1]

¹³C NMR Spectral Data

The ¹³C NMR spectrum complements the ¹H NMR data by providing signals for each unique carbon atom in the molecule.[2] This is crucial for confirming the carbon skeleton and the presence of the C=N oxime bond.

Table 2: ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Chemical Shift (δ) ppm (Typical) |

| Methyl (CH₃) | 10 - 15 |

| Methylene (CH₂) | 35 - 40 |

| Aromatic (C₆H₅) | 125 - 135 |

| C=N Carbon | 155 - 160 |

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Weigh approximately 5-10 mg of the this compound sample.

-

Dissolution: Dissolve the sample in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean vial. Solvent choice can affect the chemical shifts, particularly for the hydroxyl proton.[1]

-

Transfer: Transfer the solution into a standard 5 mm NMR tube.

-

Acquisition: Place the NMR tube in the spectrometer's probe. Acquire ¹H and ¹³C NMR spectra using a standard pulse program on a 400 MHz (or higher) spectrometer.

-

Processing: Process the raw data (Free Induction Decay - FID) by applying Fourier transformation, phase correction, and baseline correction to obtain the final spectrum.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in this compound. The spectrum shows characteristic absorption bands corresponding to the vibrations of specific bonds within the molecule.

IR Spectral Data

Key absorption bands in the IR spectrum confirm the presence of the hydroxyl (O-H), carbon-nitrogen double bond (C=N), and nitrogen-oxygen single bond (N-O) of the oxime group.

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Wavenumber (cm⁻¹) | Description |

| O-H Stretch | 3600 | Confirms the hydroxyl group of the oxime.[1] |

| C=N Stretch | 1665 | Indicates the carbon-nitrogen double bond.[1] |

| N-O Stretch | 945 | Characteristic of the oxime N-O bond.[1] |

| Aromatic C-H Stretch | ~3030 | Aromatic ring C-H bonds. |

| Aromatic C=C Stretch | ~1600, 1495, 1450 | Aromatic ring skeletal vibrations. |

Experimental Protocol: IR Spectroscopy (ATR Method)

-

Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal is clean. Record a background spectrum.

-

Sample Application: Place a small amount of the solid this compound sample directly onto the ATR crystal.

-

Pressure Application: Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

Data Acquisition: Collect the IR spectrum over a standard range (e.g., 4000-400 cm⁻¹).

-

Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) after analysis.

Mass Spectrometry (MS)

Mass spectrometry is an essential analytical technique for determining the molecular weight and exploring the fragmentation pattern of this compound, which aids in structural confirmation. The molecular weight of this compound is 149.19 g/mol .[1][2]

Mass Spectral Data

When analyzed by Electron Ionization Mass Spectrometry (EI-MS), this compound produces a molecular ion (M⁺) and several characteristic fragment ions. The fragmentation pattern provides a unique fingerprint of the molecule's structure.[2]

Table 4: Key Mass-to-Charge Ratios (m/z) for this compound

| m/z Value | Ion | Description |

| 149 | [C₉H₁₁NO]⁺ | Molecular Ion (M⁺) |

| 132 | [M - OH]⁺ | Loss of a hydroxyl radical |

| 91 | [C₇H₇]⁺ | Tropylium ion, from cleavage of the benzyl (B1604629) group |

| 58 | [C₃H₆N]⁺ | Fragment from α-cleavage |

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

-

Sample Preparation: Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a volatile organic solvent such as methanol (B129727) or ethyl acetate.

-

GC Injection: Inject a small volume (e.g., 1 µL) of the solution into the GC injector port, which is typically heated to ensure vaporization.

-

Chromatographic Separation: The vaporized sample is carried by an inert gas (e.g., helium) through a capillary column (e.g., a nonpolar DB-5 column). The column temperature is programmed to ramp up, separating the sample components based on their boiling points and interactions with the column's stationary phase.

-

Ionization: As the compound elutes from the GC column, it enters the MS ion source (typically using electron ionization, EI, at 70 eV).

-

Mass Analysis: The resulting ions are separated by the mass analyzer (e.g., a quadrupole) based on their mass-to-charge ratio (m/z).

-

Detection: The detector records the abundance of each ion, generating a mass spectrum for the compound.

Visualizations: Workflows and Structures

Diagrams help visualize the analytical process and key molecular features of this compound.

Caption: Experimental workflow for the complete spectroscopic characterization of this compound.

Caption: Geometric E (anti) and Z (syn) isomers of this compound around the C=N bond.

Caption: A potential electron ionization (EI) mass spectrometry fragmentation pathway for this compound.

References

Solubility Profile of Phenylacetone Oxime: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of phenylacetone (B166967) oxime in common laboratory solvents. Due to the limited availability of precise quantitative data in publicly accessible literature, this document focuses on qualitative solubility characteristics inferred from synthesis and purification methodologies, alongside standardized experimental protocols for determining solubility.

Core Concepts in Solubility

The solubility of a compound is influenced by its molecular structure, polarity, and the nature of the solvent. Phenylacetone oxime (C₉H₁₁NO, Molar Mass: 149.19 g/mol ) is a crystalline solid with a melting point in the range of 63-68°C.[1][2] Its structure, containing a polar oxime group and a nonpolar phenyl group, results in a nuanced solubility profile. The general principle of "like dissolves like" is a useful starting point for understanding its behavior in various solvents.

Data Presentation: Qualitative Solubility of this compound

| Solvent | Solvent Type | Qualitative Solubility | Rationale / Reference |

| Water | Polar Protic | Sparingly soluble to insoluble | The precursor, phenylacetone, has limited water solubility. While the oxime group adds polarity, the significant nonpolar phenyl ring likely limits aqueous solubility. |

| Ethanol | Polar Protic | Soluble | This compound is often recrystallized from ethanol, indicating good solubility, particularly at elevated temperatures.[2] A 3:1 ethanol/water mixture is also used as a solvent system in its synthesis.[3] |

| Methanol (B129727) | Polar Protic | Likely Soluble | Similar to ethanol, methanol is a polar protic solvent and is expected to effectively solvate this compound. |

| Acetone (B3395972) | Polar Aprotic | Likely Soluble | As a polar aprotic solvent, acetone is generally a good solvent for moderately polar organic compounds. |

| Diethyl Ether | Nonpolar | Soluble | Purification of this compound can be achieved through recrystallization from ether, suggesting good solubility.[2] |

| Chloroform | Nonpolar | Likely Soluble | Chloroform is a common solvent for a wide range of organic compounds and is expected to dissolve this compound. |

| Dichloromethane | Polar Aprotic | Likely Soluble | Dichloromethane is a versatile solvent capable of dissolving many organic compounds. |

Note: "Likely Soluble" indicates a high probability of solubility based on the compound's structure and the solvent's properties, though not explicitly stated in the referenced literature.

Experimental Protocols

The following are detailed methodologies for determining the solubility of a solid organic compound like this compound. These are generalized protocols and may require optimization for specific applications.

Protocol 1: Qualitative Solubility Determination

Objective: To rapidly assess the solubility of this compound in a range of solvents.

Materials:

-

This compound

-

A selection of test solvents (e.g., water, ethanol, methanol, acetone, diethyl ether, chloroform, dichloromethane)

-

Small test tubes

-

Vortex mixer

-

Spatula

-

Graduated pipette or dropper

Procedure:

-

Place approximately 10-20 mg of this compound into a clean, dry test tube.

-

Add 1 mL of the selected solvent to the test tube in 0.2 mL increments.

-

After each addition, cap the test tube and vortex for 30 seconds.

-

Visually inspect the solution for the presence of undissolved solid.

-

Record the compound as "soluble," "sparingly soluble," or "insoluble" at that concentration.

-

Repeat the procedure for each solvent.

Protocol 2: Quantitative Solubility Determination (Shake-Flask Method)

Objective: To determine the equilibrium solubility of this compound in a specific solvent at a given temperature.

Materials:

-

This compound

-

Chosen solvent

-

Erlenmeyer flasks with stoppers

-

Orbital shaker or magnetic stirrer with stir bars

-

Constant temperature bath

-

Analytical balance

-

Filtration apparatus (e.g., syringe filters with appropriate membrane)

-

Analytical instrument for quantification (e.g., UV-Vis spectrophotometer, HPLC)

Procedure:

-

Prepare a saturated solution by adding an excess amount of this compound to a known volume of the solvent in an Erlenmeyer flask. The excess solid should be clearly visible.

-

Seal the flask and place it in a constant temperature bath on an orbital shaker or with a magnetic stirrer.

-

Agitate the mixture for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.

-

Once equilibrium is established, allow the solution to stand undisturbed in the constant temperature bath for at least 24 hours to allow undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pipette, ensuring no solid particles are disturbed.

-

Filter the withdrawn sample through a syringe filter compatible with the solvent.

-

Quantify the concentration of this compound in the filtrate using a pre-calibrated analytical method (e.g., UV-Vis spectrophotometry at a specific wavelength or HPLC with a standard curve).

-

Calculate the solubility in desired units (e.g., mg/mL, mol/L).

Mandatory Visualization

The following diagram illustrates a logical workflow for determining the solubility of an organic compound.

Caption: Workflow for Solubility Determination of this compound.

References

Phenylacetone Oxime: A Key Metabolite in the Deamination of Amphetamine

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the role of phenylacetone (B166967) oxime as a significant metabolite in the deamination of amphetamine. It is intended for researchers, scientists, and professionals in the field of drug development, offering detailed insights into the metabolic pathways, quantitative data, and experimental protocols relevant to the study of this biotransformation.

Introduction

Amphetamine, a potent central nervous system stimulant, undergoes extensive metabolism in the body. One of the primary metabolic routes is oxidative deamination, a process that leads to the formation of phenylacetone. This ketone is subsequently metabolized to benzoic acid and excreted as hippuric acid.[1] An important intermediate in this deamination pathway is phenylacetone oxime.[2][3][4][5] The formation of this compound is primarily catalyzed by two key enzyme systems: the cytochrome P450 (CYP) superfamily and the flavin-containing monooxygenase (FMO) system.[1][6] Understanding the intricacies of this metabolic pathway is crucial for comprehending the pharmacokinetics, pharmacodynamics, and toxicological profile of amphetamine.

Metabolic Pathways of Amphetamine Deamination

The conversion of amphetamine to phenylacetone involves a complex interplay of enzymatic reactions. The two main pathways leading to the formation of this compound are:

-

Cytochrome P450-Mediated Metabolism: Various CYP isozymes, particularly from the CYP2C subfamily, are involved in the oxidative deamination of amphetamines.[6] This pathway directly contributes to the formation of phenylacetone.

-

Flavin-Containing Monooxygenase (FMO)-Mediated Metabolism: FMOs, specifically FMO3 in humans, catalyze the N-oxygenation of amphetamine to its corresponding hydroxylamine (B1172632).[1] This hydroxylamine intermediate is then further oxidized to this compound.[7]

The overall metabolic cascade can be visualized as follows:

Quantitative Data on Amphetamine Metabolism

The enzymatic conversion of amphetamine to its metabolites has been characterized by kinetic studies. The Michaelis-Menten constant (Km) and the maximum reaction velocity (Vmax) provide insights into the affinity of the enzymes for the substrate and the efficiency of the metabolic process.

| Substrate | Enzyme/System | Km (µM) | Vmax (nmol/min/mg protein) | Reference |

| Amphetamine | Rabbit Liver Microsomes | Lowest Affinity (relative) | N/A | [6] |

| Benzphetamine | Rabbit Liver Microsomes | Higher Affinity (relative) | Highest Vmax (relative) | [6] |

| Methamphetamine | Rat Liver Microsomes (N-demethylation) | 1000 | N/A | [8] |

| p-Hydroxymethamphetamine | Rat Liver Microsomes (N-demethylation) | 1600 | N/A | [8] |

| Amphetamine | Rat Liver Microsomes (p-hydroxylation) | 10.2 | N/A | [8] |

| Methamphetamine | Rat Liver Microsomes (aromatic hydroxylation) | 10.6 and 2200 | N/A | [8] |

Table 1: Enzyme Kinetic Parameters for Amphetamine and Related Compounds Metabolism

Experimental Protocols

The identification and quantification of this compound and other amphetamine metabolites are typically performed using chromatographic techniques coupled with mass spectrometry.

In Vitro Metabolism using Liver Microsomes

This protocol describes a general procedure for studying the metabolism of amphetamine in vitro using liver microsomes.

Objective: To determine the formation of phenylacetone and other metabolites from amphetamine in a controlled in vitro system.

Materials:

-

Rat or human liver microsomes

-

Amphetamine solution

-

NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)

-

Phosphate (B84403) buffer (pH 7.4)

-

Quenching solution (e.g., ice-cold acetonitrile)

-

Internal standard

Procedure:

-

Incubation Mixture Preparation: In a microcentrifuge tube, combine liver microsomes, phosphate buffer, and the amphetamine solution.

-

Pre-incubation: Pre-incubate the mixture at 37°C for a few minutes to allow the components to reach thermal equilibrium.

-

Initiation of Reaction: Start the metabolic reaction by adding the NADPH regenerating system.

-

Incubation: Incubate the mixture at 37°C for a specified period (e.g., 30-60 minutes) with gentle shaking.

-

Termination of Reaction: Stop the reaction by adding an equal volume of ice-cold acetonitrile. This will precipitate the proteins.

-

Protein Precipitation: Vortex the mixture and centrifuge at a high speed to pellet the precipitated proteins.

-

Sample Collection: Transfer the supernatant containing the metabolites to a new tube for analysis.

-

Analysis: Analyze the supernatant using a validated analytical method, such as GC-MS or LC-MS/MS.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

This protocol outlines a general procedure for the analysis of amphetamine and its metabolites in biological samples.[1][7][9]

Objective: To identify and quantify amphetamine and its metabolites, including phenylacetone, in a biological matrix.

Materials:

-

Biological sample (e.g., urine, blood, microsomal incubate)

-

Internal standard (e.g., deuterated amphetamine)

-

Extraction solvent (e.g., ethyl acetate)

-

Derivatizing agent (e.g., trifluoroacetic anhydride (B1165640) - TFAA or heptafluorobutyric anhydride - HFBA)

-

GC-MS system with a suitable capillary column

Procedure:

-

Sample Preparation:

-

To a specified volume of the biological sample, add the internal standard.

-

Perform a liquid-liquid extraction by adding the extraction solvent, vortexing, and centrifuging to separate the layers.

-

Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.

-

-

Derivatization:

-

Reconstitute the dried extract in a suitable solvent (e.g., ethyl acetate).

-

Add the derivatizing agent (TFAA or HFBA).

-

Heat the mixture at a specified temperature (e.g., 70°C) for a defined time to facilitate the derivatization reaction.[9]

-

Evaporate the mixture to dryness again.

-

-

Reconstitution and Injection:

-

Reconstitute the derivatized residue in a small volume of a suitable solvent (e.g., ethyl acetate).

-

Inject an aliquot of the reconstituted sample into the GC-MS system.

-

-

GC-MS Analysis:

-

Gas Chromatography: Separate the derivatized analytes on a capillary column using a temperature program that provides optimal resolution.

-

Mass Spectrometry: Detect the eluted compounds using a mass spectrometer, typically in selected ion monitoring (SIM) mode for quantitative analysis or full scan mode for qualitative identification.

-

Conclusion

This compound is a critical intermediate in the deamination of amphetamine, a metabolic process driven by both CYP450 and FMO enzyme systems. The quantitative data and experimental protocols presented in this guide provide a foundational understanding for researchers and drug development professionals. A thorough characterization of this metabolic pathway is essential for predicting drug-drug interactions, understanding inter-individual variability in drug response, and assessing the overall safety and efficacy of amphetamine and related compounds. Further research focusing on the precise contribution of each enzyme and the factors influencing their activity will continue to enhance our knowledge in this area.

References

- 1. journal-imab-bg.org [journal-imab-bg.org]

- 2. repository.ubn.ru.nl [repository.ubn.ru.nl]

- 3. This compound--an intermediate in amphetamine deamination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound--an intermediate in the oxidative deamination of amphetamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. agilent.com [agilent.com]

- 6. Deamination of amphetamines by cytochromes P450: studies on substrate specificity and regioselectivity with microsomes and purified CYP2C subfamily isozymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. jfda-online.com [jfda-online.com]

- 8. Metabolism of methamphetamine, amphetamine and p-hydroxymethamphetamine by rat-liver microsomal preparations in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. dergi.fabad.org.tr [dergi.fabad.org.tr]

Phenylacetone Oxime: A Comprehensive Technical Guide on Thermochemical Data and Stability

For Researchers, Scientists, and Drug Development Professionals

Physicochemical Properties of Phenylacetone (B166967) Oxime

A summary of the key physicochemical properties of phenylacetone oxime is presented in the table below, compiled from various sources. This data is essential for understanding the compound's behavior in different experimental and physiological conditions.

| Property | Value | Source |

| Molecular Formula | C₉H₁₁NO | |

| Molecular Weight | 149.19 g/mol | |

| Melting Point | 63-68 °C | |

| Appearance | White to off-white crystalline powder | |

| Solubility | Soluble in organic solvents | |

| Boiling Point | 285.7 °C at 760 mmHg | |

| Density | 0.99 g/cm³ | |

| XLogP3 | 1.7 |

Stability Profile

This compound is generally considered a stable compound under standard laboratory conditions. It is reported to be stable in the presence of alkalis, acids, oxidizing agents, and reducing agents. However, like many organic molecules, it is susceptible to degradation under certain conditions.

Thermal Stability: While a specific decomposition temperature has not been identified in the reviewed literature, thermal analysis techniques such as Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) would be the standard methods to determine its thermal stability profile. TGA measures the change in mass of a sample as a function of temperature, indicating the onset of decomposition, while DTA detects exothermic or endothermic transitions, such as melting and decomposition.

Metabolic Stability: this compound is recognized as a key intermediate in the metabolic deamination of amphetamine. This indicates that it is a substrate for metabolic enzymes and has a finite stability in biological systems. The primary metabolic pathway involves the conversion of amphetamine to this compound, which is then further metabolized.

Experimental Protocols for Thermochemical Analysis

The determination of key thermochemical data for this compound would involve well-established calorimetric techniques. The following are detailed summaries of the standard experimental protocols for bomb calorimetry and Differential Scanning Calorimetry (DSC).

Bomb Calorimetry: Determination of Enthalpy of Combustion

Bomb calorimetry is the standard method for determining the enthalpy of combustion of a solid or liquid. From this, the standard enthalpy of formation can be calculated.

Methodology:

-

Sample Preparation: A precisely weighed sample of this compound (typically 0.5-1.0 g) is pressed into a pellet.

-

Bomb Assembly: The pellet is placed in a sample holder within a high-pressure stainless-steel vessel known as a "bomb." A fine ignition wire is positioned to be in contact with the sample.

-

Pressurization: The bomb is sealed and pressurized with pure oxygen to approximately 30 atm.

-

Calorimeter Setup: The bomb is submerged in a known quantity of water in an insulated container (the calorimeter). The initial temperature of the water is recorded with high precision.

-

Ignition: The sample is ignited by passing an electric current through the ignition wire.

-

Temperature Measurement: The temperature of the water is monitored and recorded at regular intervals until it reaches a maximum and then begins to cool.

-

Data Analysis: The heat capacity of the calorimeter system is determined by combusting a standard substance with a known enthalpy of combustion (e.g., benzoic acid). The heat of combustion of the this compound sample is then calculated from the observed temperature rise and the heat capacity of the calorimeter.

Differential Scanning Calorimetry (DSC): Determination of Thermal Transitions

DSC is a thermoanalytical technique used to measure the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. It is used to determine thermal transitions such as melting point and decomposition temperature.

Methodology:

-

Sample Preparation: A small, accurately weighed sample of this compound (typically 1-5 mg) is placed in a sample pan, which is then hermetically sealed. An empty sealed pan is used as a reference.

-

Instrument Setup: The sample and reference pans are placed in the DSC cell. The desired temperature program is set, which includes an initial and final temperature and a constant heating rate (e.g., 10 °C/min).

-

Measurement: The instrument heats the sample and reference pans at the programmed rate. The differential heat flow to the sample and reference is measured and recorded as a function of temperature.

-

Data Analysis: The resulting DSC curve shows peaks corresponding to thermal transitions. An endothermic peak indicates melting, and its onset temperature is taken as the melting point. An exothermic peak often indicates decomposition. The area under the peak is proportional to the enthalpy change of the transition.

Metabolic Pathway of Amphetamine to this compound

This compound is a significant metabolite in the oxidative deamination of amphetamine in the liver. Understanding this pathway is crucial for drug metabolism and pharmacokinetic studies.

Caption: Metabolic conversion of amphetamine to this compound.

Synthesis of this compound

A common laboratory-scale synthesis of this compound involves the condensation reaction of phenylacetone with hydroxylamine.

Caption: Synthesis of this compound from phenylacetone and hydroxylamine.

Conclusion

This technical guide has summarized the currently available information on the thermochemical data and stability of this compound. While specific quantitative thermochemical values are not widely reported, the provided physicochemical properties and general stability information are valuable for researchers. The detailed experimental protocols for bomb calorimetry and DSC offer a clear path for the future determination of these important parameters. Furthermore, the visualization of its role in amphetamine metabolism and its chemical synthesis provides a broader context for its significance in both biological and chemical research.

Phenylacetone Oxime: A Core Chemical Intermediate in Synthetic Chemistry

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract: Phenylacetone (B166967) oxime (CAS No: 13213-36-0), the oxime derivative of phenyl-2-propanone (P2P), serves as a critical intermediate in various synthetic organic chemistry pathways.[1] Its significance stems primarily from the versatile reactivity of the oxime functional group, which allows for transformations into primary amines, amides, and other valuable compounds.[1][2] This guide provides a comprehensive technical overview of the synthesis of phenylacetone oxime and its principal applications as a chemical intermediate, with a focus on its reduction to amphetamine and the Beckmann rearrangement. Detailed experimental protocols, quantitative data, and process visualizations are presented to support research and development activities.

Physicochemical and Spectroscopic Data

This compound is a stable organic compound with a neutral pH.[3][4] Its key physical, chemical, and spectroscopic properties are summarized below.

| Property | Value | Reference |

| CAS Number | 13213-36-0 | [2][5] |

| Molecular Formula | C₉H₁₁NO | [5][6] |

| Molecular Weight | 149.19 g/mol | [5][6] |

| IUPAC Name | N-(1-phenylpropan-2-ylidene)hydroxylamine | [3][6] |

| Appearance | Powder / Crystalline Solid | [2][3] |

| Melting Point | 63 - 68 °C | [3][5] |

| Boiling Point | 154–156 °C at 30 mmHg | [2][7] |

| IR Absorption (cm⁻¹) | O-H: 3600, C=N: 1665, N-O: 945 | [3] |

Synthesis of this compound

The most prevalent and fundamental method for synthesizing this compound is the direct condensation of phenyl-2-propanone (P2P) with hydroxylamine (B1172632) or its salts, such as hydroxylamine hydrochloride.[1][2] This reaction involves the nucleophilic addition of hydroxylamine to the carbonyl group of P2P, which is followed by dehydration to form the oxime.[2]

This protocol describes a standard laboratory procedure for the synthesis of this compound.

Materials:

-

Phenyl-2-propanone (P2P)

-

Hydroxylamine hydrochloride (NH₂OH·HCl)

-

Sodium acetate (B1210297) or other suitable base

-

Aqueous ethanol (B145695)

-

Standard reflux and distillation apparatus

Procedure:

-

Dissolve phenyl-2-propanone and hydroxylamine hydrochloride in aqueous ethanol in a round-bottom flask.

-

Add a base, such as sodium acetate, to the mixture. The base acts to neutralize the HCl released from the hydroxylamine salt.

-

Heat the reaction mixture to a temperature between 60–80 °C and maintain under reflux for 4–6 hours.[2]

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, cool the mixture and perform a workup. The use of aqueous ethanol helps in the removal of inorganic byproducts.[2]

-

Isolate the crude product.

-

Purify the this compound via vacuum distillation or recrystallization from an ethanol/water mixture.[2]

| Parameter | Value | Reference |

| Reaction Temperature | 60–80 °C | [2] |

| Reaction Time | 4–6 hours | [2] |

| Typical Yield | 88-90% | [2][7] |

| Purity (after recrystallization) | > 95% | [2] |

| Distillation Parameters | 154–156 °C / 30 mmHg | [2][7] |

Role as a Chemical Intermediate

This compound is a versatile intermediate, primarily used in the synthesis of amines and amides through reduction and rearrangement reactions, respectively.

A significant application of this compound is its reduction to the primary amine 1-phenyl-2-propanamine, commonly known as amphetamine.[1][2] This transformation is of considerable interest in medicinal chemistry and is a key step in certain synthetic pathways for producing amphetamine and related structures.[1] Various reducing agents and methods can be employed for this conversion.

A comparative summary of different reduction methods is presented below.

| Reduction Method | Reagent(s) / Catalyst | Medium / Conditions | Yield | Reference |

| Electrochemical Reduction | Palladium black cathode | Aqueous alcoholic acidic medium | 30% | |

| Electrochemical Reduction | Nickel black cathode | Aqueous alcoholic acidic medium | 8-10% | |

| Catalytic Hydrogenation | H₂ over Palladium-on-carbon (Pd/C) | Not specified | Not specified | [1][2] |

| Hydride Reduction | Sodium borohydride (B1222165) (NaBH₄) | Not specified | Not specified | [1][2] |

| Hydride Reduction | Lithium aluminium hydride (LiAlH₄) | Not specified | Not specified | [8] |

This protocol is based on a reported electrosynthesis of amphetamine from this compound.

Apparatus:

-

One-liter beaker (electrolysis cell)

-

Palladium black or Nickel black deposited cathode

-

Two lead plate anodes

-

Ceramic porous cup (anode compartment)

-

Power supply

Materials:

-

This compound

-

Catholyte: Alcohol-water mixture (1:1) containing 5% aq. HCl

-

Anolyte: 10% aqueous sulfuric acid

-

Sodium hydroxide (B78521) (for basification)

-

Ether (for extraction)

Procedure:

-

Set up the electrolysis cell with the palladium black cathode and the lead anodes placed inside the ceramic cup.

-

Add the anolyte (10% H₂SO₄) to the anode compartment.

-

Dissolve the this compound in the catholyte (alcohol-water with 5% HCl) and add it to the beaker.

-

Maintain the cell temperature at approximately 298K (25 °C).

-

Begin electrolysis.

-

After the reaction is complete, distill the solution to remove the alcohol.

-

Extract any unreacted starting material with ether.

-

Basify the remaining aqueous solution with sodium hydroxide.

-

Isolate the liberated amphetamine by distillation (boiling point: 473K-476K or 200-203 °C).

When treated with acidic reagents, this compound undergoes a classic Beckmann rearrangement to form N-phenylacetamide (acetanilide).[1][2] This reaction is a fundamental tool in organic synthesis for converting ketoximes into amides.[1] The reaction proceeds via the migration of the alkyl group that is anti-periplanar (trans) to the hydroxyl group on the oxime nitrogen.[1][2]

This protocol outlines the general conditions for the acid-catalyzed Beckmann rearrangement.

Materials:

-

This compound

-

Acid catalyst (e.g., polyphosphoric acid (PPA), phosphorus pentoxide (P₂O₅), sulfuric acid)

-

Appropriate solvent (e.g., acetonitrile)

Procedure:

-

Dissolve this compound in a suitable solvent in a reaction flask.

-

Add the acid catalyst to the solution. The reaction is often exothermic.

-

Heat the mixture under reflux for a specified time, typically ranging from minutes to several hours, depending on the catalyst and substrate.[4][9]

-

Monitor the reaction by TLC.

-

Upon completion, cool the reaction mixture and quench by carefully pouring it into ice water.

-

Extract the product with an organic solvent.

-

Wash the organic layer, dry it over an anhydrous salt (e.g., MgSO₄), and concentrate it under reduced pressure to obtain the crude amide.

-

Purify the N-phenylacetamide by recrystallization or column chromatography.

Conclusion

This compound is a highly valuable and versatile chemical intermediate. Its straightforward synthesis from phenyl-2-propanone and the reactivity of its oxime group make it a key precursor for synthesizing compounds of significant interest in the pharmaceutical and chemical industries. The primary applications—reduction to amphetamine and the Beckmann rearrangement to N-phenylacetamide—highlight its central role in accessing important amine and amide structures. The methodologies outlined in this guide provide a technical foundation for professionals engaged in synthetic chemistry and drug development.

References

- 1. csclub.uwaterloo.ca [csclub.uwaterloo.ca]

- 2. This compound | 13213-36-0 | Benchchem [benchchem.com]

- 3. Buy this compound | 13213-36-0 [smolecule.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. biosynth.com [biosynth.com]

- 6. This compound | C9H11NO | CID 83237 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. scribd.com [scribd.com]

- 8. Synthetic Reductions in Clandestine Amphetamine and Methamphetamine Laboratories - [www.rhodium.ws] [chemistry.mdma.ch]

- 9. scispace.com [scispace.com]

Methodological & Application

Application Notes and Protocols: Catalytic Hydrogenation of Phenylacetone Oxime to 1-Phenyl-2-propanamine

For Researchers, Scientists, and Drug Development Professionals

Abstract